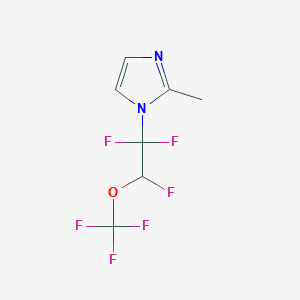
EN300-7441284
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as TFE-MI, and it is a derivative of imidazole. TFE-MI is a colorless, odorless liquid that is soluble in water and other organic solvents.
科学的研究の応用
- ネオニコチノイド類似体: ネオニコチノイドは、昆虫のニコチン性アセチルコリン受容体(nAChRs)に選択的に作用するため、広く使用されている殺虫剤です。 研究者は、EN300-7441284誘導体を、殺虫活性と哺乳類に対する安全性を向上させた潜在的なネオニコチノイド類似体として研究してきました 。これらの化合物は、農業における持続可能な害虫防除に貢献する可能性があります。
- 神経疾患: ネオニコチノイドは、神経疾患の治療に有望な結果を示しています。this compound誘導体は、nAChRアゴニストとして作用し、神経伝達と認知機能に影響を与える可能性があります。 アルツハイマー病やパーキンソン病などの神経変性疾患に対するそれらの影響を調査することは有益になる可能性があります .
- 抗ウイルス剤: フッ素化された化合物は、しばしば抗ウイルス特性を示します。 This compound誘導体は、ウイルス感染に対する有効性を調査できます .
- フッ素化ポリマー: this compound誘導体をポリマーマトリックスに組み込むと、材料特性が向上する可能性があります。 たとえば、それらは、熱安定性と耐薬品性を向上させた芳香族3Fポリマーの合成に貢献する可能性があります .
- フッ素化反応: 研究者は、this compound誘導体をフッ素化反応で使用してきました。 たとえば、それらは、トリフルオロメチルまたはgem-ジフルオロビニルを含むネオニコチノイド類似体の合成に使用されてきました 。これらの反応は、有機分子にフッ素原子を導入するためのツールボックスを拡張します。
農薬
医薬品化学
材料科学
有機フッ素化学
作用機序
The mechanism of action of TFE-MI is not well-understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TFE-MI has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. TFE-MI has also been shown to inhibit the activity of protein kinase B, which is a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
TFE-MI has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. TFE-MI has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. TFE-MI has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
実験室実験の利点と制限
One of the advantages of TFE-MI is its high solubility in water and other organic solvents, which makes it easy to handle in lab experiments. TFE-MI is also relatively stable under normal lab conditions, which allows for long-term storage. However, one of the limitations of TFE-MI is its high cost, which may limit its use in certain research applications.
将来の方向性
There are many future directions for the research of TFE-MI, including the investigation of its potential applications in drug discovery and the development of new materials. TFE-MI has been shown to have potential as a scaffold for the synthesis of various functional materials, such as metal-organic frameworks. TFE-MI may also have potential as a starting point for the development of new drugs, as it has been shown to have anti-cancer and anti-inflammatory effects in vitro. Further research is needed to fully understand the potential applications of TFE-MI in these fields.
Conclusion
In conclusion, TFE-MI is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The synthesis of TFE-MI involves the reaction of 2-methylimidazole with trifluoroacetic acid and trifluoromethanol. TFE-MI has been used in various scientific research applications, including catalysis, material science, and biomedical research. The mechanism of action of TFE-MI is not well-understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TFE-MI has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. One of the advantages of TFE-MI is its high solubility in water and other organic solvents, which makes it easy to handle in lab experiments. There are many future directions for the research of TFE-MI, including the investigation of its potential applications in drug discovery and the development of new materials.
合成法
The synthesis of TFE-MI involves the reaction of 2-methylimidazole with trifluoroacetic acid and trifluoromethanol. This reaction takes place under controlled conditions, and the product is purified using various techniques, including column chromatography and recrystallization. The yield of TFE-MI is typically high, and the purity can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6N2O/c1-4-14-2-3-15(4)6(9,10)5(8)16-7(11,12)13/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXLSYVABGUTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C(OC(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
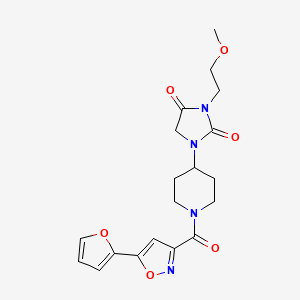
![N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2424161.png)
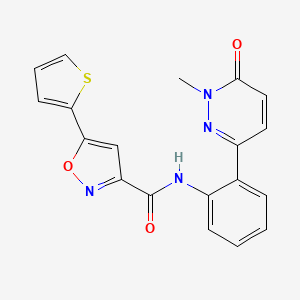
![1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2424166.png)
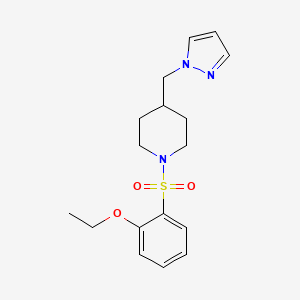
![4-(morpholinosulfonyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2424168.png)
![2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2424170.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2424172.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)
![[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2424176.png)
![2-[[1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2424179.png)
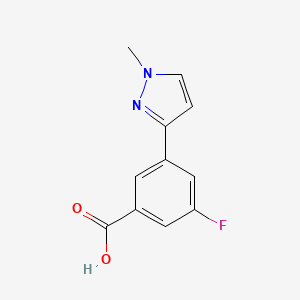
![Tert-butyl N-[[(2S,4S)-4-fluoro-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B2424183.png)
